1-Isonicotinyl-2-palmitoyl hydrazine
Description
Properties
CAS No. |
101524-04-3 |
|---|---|
Molecular Formula |
C22H37N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N'-hexadecanoylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)24-25-22(27)20-16-18-23-19-17-20/h16-19H,2-15H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
QSWPYIVJVYOTCN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
Synonyms |
1-isonicotinyl-2-palmitoyl hydrazine INH-PALM |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of 1 Isonicotinyl 2 Palmitoyl Hydrazine
Established Synthetic Methodologies for Hydrazine (B178648) Derivatives
The synthesis of hydrazine derivatives is a well-established field, with several core methodologies being routinely employed. These methods include reductive alkylation, direct alkylation, and acylation reactions, each offering distinct advantages for creating substituted hydrazines.
Reductive Alkylation Approaches for Hydrazine Derivatives
Reductive alkylation is a powerful one-pot method for synthesizing N-alkylhydrazine derivatives, which advantageously avoids the isolation of intermediate hydrazones. organic-chemistry.org A notable approach involves the use of α-picoline-borane as a reducing agent, which is considered safe and effective for industrial applications. organic-chemistry.orgthieme-connect.com This method has been successfully applied to the synthesis of various active pharmaceutical ingredients. organic-chemistry.org The efficiency of the reaction can be enhanced by the use of acid catalysts, such as hydrochloric acid or oxalic acid, which accelerate the formation of the hydrazone intermediate. organic-chemistry.orgthieme-connect.com
Recent advancements in this area include a catalyst-free, one-pot tandem approach that uses hexafluoroisopropanol (HFIP) to promote the reduction of an azoarene to a hydrazoarene, followed by reductive alkylation with an aldehyde. rsc.orgrsc.org This method is notable for its mild conditions and high chemoselectivity, suppressing the cleavage of the N–N bond which can be a problematic side reaction. rsc.orgrsc.org The proposed mechanism involves the in-situ generated hydrazobenzene (B1673438) reacting with an aldehyde to form a hemiaminal species, which then condenses to an iminium intermediate that is subsequently reduced. rsc.orgrsc.org
Alkylation Reactions of N'-Substituted Hydrazines
The direct alkylation of N'-substituted hydrazines provides another route to creating more complex hydrazine structures. A significant challenge in the alkylation of hydrazines is controlling the regioselectivity due to the presence of two nucleophilic nitrogen atoms. researchgate.net To overcome this, methods utilizing protecting groups have been developed. For instance, the use of a nitrogen dianion, formed by treating a protected hydrazine like PhNHNHBoc with n-butyllithium, allows for selective alkylation. d-nb.infoorganic-chemistry.org This highly reactive intermediate facilitates the synthesis of symmetrical, mono-, or sequentially dialkylated products and tolerates a variety of alkyl halides. organic-chemistry.org
Another effective method is the Mitsunobu reaction, where N-acyl- or N-alkoxycarbonylaminophthalimides can be efficiently alkylated with primary, secondary, or benzyl (B1604629) alcohols. nih.govacs.org This reaction's success appears to be more influenced by steric factors than electronic effects. nih.govacs.org The subsequent removal of the phthaloyl group yields the desired 1,1-substituted hydrazines. nih.gov Phase transfer catalysis has also been employed for the stepwise alkylation of triprotected hydrazines, proving effective for introducing primary and benzylic groups. acs.org
Acylation and Other Coupling Reactions in Hydrazide Synthesis
Acylation is a fundamental reaction for the synthesis of hydrazides. Acylhydrazines are typically prepared through the reaction of esters with hydrazine. wikipedia.org While transamidation is possible, it generally requires prolonged heating. wikipedia.org Activated amides can also react with hydrazine under transition-metal-catalyst-free conditions in an aqueous environment to produce acyl hydrazides in good yields. organic-chemistry.org A study on the acylation of hydrazides using acetic acid and formic acid found that formylation occurs much more rapidly than acetylation, which is an important consideration in peptide synthesis where hydrazides are used as intermediates. pharm.or.jpnih.gov
Coupling reactions also play a vital role in hydrazide synthesis. For example, a Nickel(II)-bipyridine complex can catalyze a photochemical C-N coupling reaction between (hetero)aryl chlorides and hydrazides. organic-chemistry.org Copper-catalyzed N-arylation of hydrazides with aryl iodides has also been demonstrated. organic-chemistry.org
Specific Synthetic Routes and Procedures for 1-Isonicotinyl-2-palmitoyl Hydrazine
The synthesis of this compound typically involves the acylation of isoniazid (B1672263) (isonicotinic acid hydrazide) with a palmitoyl (B13399708) derivative. The most common method is the condensation reaction of isonicotinic acid hydrazide with palmitoyl chloride. This reaction is a straightforward nucleophilic acyl substitution where the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired N,N'-diacylhydrazine.
Alternatively, the synthesis can proceed through the reaction of an ester of palmitic acid, such as methyl palmitate, with isoniazid, although this generally requires more forcing conditions, such as heating under reflux for several hours. mdpi.com
Strategies for Modifying the Palmitoyl and Isonicotinoyl Moieties
Modification of the palmitoyl and isonicotinoyl moieties is a key strategy for creating structural diversity and modulating the properties of the resulting hydrazide derivatives.
Modifying the Palmitoyl Moiety: The long aliphatic chain of the palmitoyl group can be altered in several ways. The chain length can be varied by using different fatty acid chlorides or esters in the acylation step. Introducing unsaturation, branching, or cyclic structures into the aliphatic chain can also be achieved by starting with appropriately modified fatty acids. Furthermore, functional groups can be incorporated into the chain to allow for further derivatization.
Modifying the Isonicotinoyl Moiety: The isonicotinoyl ring system offers several positions for modification. Substituents can be introduced onto the pyridine (B92270) ring of isonicotinic acid or its derivatives prior to the formation of the hydrazide. This allows for the exploration of electronic and steric effects on the molecule's properties. For instance, the synthesis of various 6-aryl-2-methylnicotinohydrazides has been reported, starting from substituted enaminones. mdpi.com
Advanced Synthetic Techniques for Structural Diversification of Isonicotinyl Hydrazines
To expand the chemical space of isonicotinyl hydrazines, advanced synthetic techniques are being employed. One such strategy is the use of isonicotinic acid hydrazide as a scaffold for the synthesis of various heterocyclic systems. For example, reaction with carbon disulfide followed by treatment with hydrazine hydrate (B1144303) can yield 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which can be further functionalized. nih.gov
The formation of hydrazones by reacting isonicotinic acid hydrazide with a wide range of aldehydes and ketones is a common and versatile method for diversification. researchgate.netmdpi.comresearchgate.netnih.gov These hydrazones can be further modified or used as intermediates. For example, mechanochemical grinding offers an eco-friendly route to synthesize isonicotinoyl hydrazones. researchgate.net
For creating libraries of compounds, techniques involving the use of phosphoramidite (B1245037) building blocks to modify oligonucleotides with hydrazides have been developed. nih.gov These methods allow for the introduction of single or multiple hydrazide moieties, which can then be reacted with various electrophiles. nih.govgoogle.com Such approaches, while developed for biomolecules, demonstrate the potential for creating complex, multifunctional molecules based on a hydrazide core.
Analytical Methodologies for Compound Characterization and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity evaluation of this compound and its derivatives.
Spectroscopic Methods
Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in the compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For N'-acylhydrazides like this compound, characteristic absorption bands include those for the carbonyl (C=O) group of the amide, typically appearing in the region of 1635–1664 cm⁻¹, and the N-H stretching vibrations of the hydrazide moiety, which are observed in the 3187–3414 cm⁻¹ range. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise molecular structure. ¹H NMR spectra would confirm the presence of protons associated with the pyridine ring, the long aliphatic palmitoyl chain, and the N-H protons of the hydrazide group. ¹³C NMR provides complementary information on the carbon skeleton, confirming the presence of the carbonyl carbon and the distinct carbons of the aromatic ring and the aliphatic chain. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through its fragmentation pattern. Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be employed. mdpi.com For isonicotinoyl derivatives, characteristic fragments corresponding to the isonicotinoyl group (m/z 121) are often observed. unesp.br
Interactive Table 1: Typical Spectroscopic Data for Isonicotinic Hydrazide Derivatives
| Technique | Functional Group/Region | Typical Observation | Reference |
|---|---|---|---|
| IR Spectroscopy | Amide C=O Stretch | 1635–1664 cm⁻¹ | mdpi.com |
| IR Spectroscopy | N-H Stretch | 3187–3414 cm⁻¹ | mdpi.com |
| ¹H NMR | Pyridine Ring Protons | δ 7.5-8.8 ppm | mdpi.com |
| ¹H NMR | Aliphatic Chain (CH₂)n | δ 1.2-1.6 ppm | mdpi.com |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~170 ppm | mdpi.com |
Chromatographic Methods
Chromatography is the standard for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the conversion of reactants to products during synthesis and for a preliminary assessment of purity. mdpi.com The choice of solvent system (mobile phase) is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis and final purity determination. unesp.br Reversed-phase columns are commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. unesp.br Detection is often achieved using a Diode Array Detector (DAD) for UV-Vis absorbance or a Mass Spectrometer (MS) for higher specificity and sensitivity. unesp.br
Gas Chromatography (GC): Due to the low volatility and polar nature of hydrazides, direct GC analysis can be challenging. researchgate.net Derivatization is often required to convert the analyte into a more volatile and less polar compound, which can then be analyzed by GC, often coupled with a mass spectrometry detector (GC-MS). researchgate.net
Interactive Table 2: Chromatographic Methods for Hydrazide Analysis
| Method | Primary Use | Typical Conditions | Reference |
|---|---|---|---|
| TLC | Reaction Monitoring, Purity Check | Silica gel plates; Mobile phase often a mix of ethyl acetate (B1210297) and hexane. | mdpi.com |
| HPLC | Purity Assessment, Quantification | Reversed-phase C18 or Cyanopropyl column; Mobile phase: Acetonitrile/Water or Methanol/Buffer; UV or MS detection. | unesp.br |
Biochemical and Cellular Mechanisms of Action of 1 Isonicotinyl 2 Palmitoyl Hydrazine
Interactions with Mycobacterial Cell Envelope Permeability Barriers
The mycobacterial cell wall is a lipid-rich, waxy, and exceptionally impermeable structure. This barrier is a primary reason for the intrinsic resistance of some mycobacterial species, like those in the Mycobacterium avium complex, to hydrophilic drugs such as isoniazid (B1672263). nih.govnih.gov Strategies to overcome this resistance include modifying drugs to enhance their ability to cross this lipid barrier.
1-Isonicotinyl-2-palmitoyl hydrazine (B178648) is an amphipathic molecule, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties. This dual nature is key to its mechanism. The isonicotinyl group, derived from isoniazid, is hydrophilic, while the attached palmitoyl (B13399708) (palmitic acid) chain is a long, lipophilic hydrocarbon tail. nih.govnih.gov
| Compound | Chemical Nature | Key Structural Feature | Permeation of Mycobacterial Cell Wall |
|---|---|---|---|
| Isoniazid (INH) | Hydrophilic | Isonicotinyl Hydrazide | Poor, blocked by the lipid-rich cell envelope. nih.govnih.gov |
| 1-Isonicotinyl-2-palmitoyl Hydrazine | Amphipathic | Isonicotinyl Hydrazide + Palmitic Acid Chain | Enhanced, the lipophilic palmitoyl tail facilitates diffusion across the lipid barrier. nih.govnih.govresearchgate.net |
While the primary role of the palmitoyl chain is to facilitate permeation, research indicates that the efficacy of this compound is significantly enhanced when used in conjunction with agents that actively disrupt the mycobacterial outer layer. nih.govnih.gov For instance, studies have shown a synergistic and bactericidal effect when the compound is co-administered with m-fluorophenylalanine. nih.gov M-fluorophenylalanine is known to inhibit the synthesis of mycoside C, a component of the mycobacterial outer layer, leading to its disruption. nih.govnih.gov This suggests a two-pronged strategy: the disruption of the outer barrier by one agent allows for more efficient entry of the amphipathic this compound, leading to a more potent antimicrobial effect. nih.gov
Intracellular Dynamics and Subcellular Localization within Mycobacterial Cells
Once this compound permeates the complex cell envelope, it is released into the mycobacterial cytoplasm. The specific intracellular transport mechanisms and precise subcellular localization of the compound have not been extensively detailed in the available scientific literature. However, based on its mechanism of action, it must reside and be accessible within the cytoplasm to interact with the necessary activating enzymes and to reach its ultimate molecular targets involved in cell wall synthesis.
Molecular Targets and Enzymatic Pathways
The bactericidal activity of this compound is ultimately due to the action of its isoniazid component, which functions as a prodrug. This means it is inactive upon entry into the cell and requires enzymatic conversion to its active form.
The primary molecular target of activated isoniazid, and by extension its derivatives, is the mycolic acid biosynthesis pathway. frontiersin.orgresearchgate.netcreighton.edu Mycolic acids are extremely long, α-branched, β-hydroxy fatty acids that are the hallmark lipid components of the mycobacterial cell wall, covalently linked to the underlying arabinogalactan (B145846) layer. nih.govresearchgate.net They are crucial for the structural integrity, impermeability, and survival of the bacterium. frontiersin.orgresearchgate.net
The synthesis of mycolic acids is carried out by a multi-enzyme system known as the type II fatty acid synthase (FAS-II) system. creighton.edunih.gov The activated form of isoniazid specifically inhibits a key enzyme in this pathway: the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA. researchgate.netnih.gov Inhibition of InhA halts the elongation of fatty acid chains, thereby preventing the formation of meroacids, the long-chain precursors to mature mycolic acids. nih.gov This disruption of mycolic acid synthesis fatally compromises the integrity of the cell wall, leading to cell death. frontiersin.org
| Enzyme | Gene | Function in Pathway | Inhibitor |
|---|---|---|---|
| Catalase-peroxidase | katG | Activates the prodrug isoniazid to its bactericidal form. uniprot.orgnih.gov | N/A (Target of resistance mutations) |
| β-ketoacyl-ACP synthase III | mtFabH | Initiates the FAS-II cycle by condensing acyl-CoA with malonyl-ACP. frontiersin.org | Thiolactomycin frontiersin.org |
| Enoyl-ACP reductase | inhA | Catalyzes the final reduction step in the fatty acid elongation cycle. researchgate.netnih.gov | Activated Isoniazid (Isonicotinoyl-NAD adduct) researchgate.netuniprot.org |
| Polyketide synthase 13 | pks13 | Performs the final Claisen-type condensation to assemble the full mycolic acid. nih.gov | N/A |
The conversion of the isoniazid moiety from its benign prodrug form to a potent inhibitor is a critical step, catalyzed by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene. uniprot.orgnih.gov KatG is a bifunctional enzyme that, in the presence of manganese ions and hydrogen peroxide, oxidizes the hydrazine portion of isoniazid. uniprot.orgnih.gov This process generates a highly reactive isonicotinoyl radical. nih.govresearchgate.net
This radical species does not directly inhibit InhA. Instead, it spontaneously reacts with the essential cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) within the bacterial cell. uniprot.org This reaction forms a covalent isonicotinoyl-NAD adduct. uniprot.orgresearchgate.net It is this adduct, not isoniazid itself, that is the true inhibitor, binding tightly to the active site of InhA and blocking its enzymatic function. uniprot.org Consequently, mutations in the katG gene that reduce or abolish its catalase-peroxidase activity are a primary mechanism of high-level isoniazid resistance in clinical isolates, as the prodrug can no longer be activated. uniprot.orgresearchgate.net
Circumvention of Mycobacterial Drug Resistance Mechanisms Related to Isoniazid
The emergence of drug-resistant strains of Mycobacterium tuberculosis poses a significant threat to global health. Resistance to isoniazid (INH), a cornerstone of tuberculosis therapy, is primarily associated with mutations in the katG gene, which encodes the catalase-peroxidase enzyme responsible for activating the prodrug INH, and to a lesser extent, mutations in the inhA gene, the primary target of activated INH. nih.govnih.gov The chemical modification of isoniazid into lipophilic derivatives, such as this compound, represents a strategic approach to counteract some of these resistance mechanisms.
A primary mechanism of intrinsic resistance, particularly evident in nontuberculous mycobacteria like the Mycobacterium avium complex, is the low permeability of the complex, lipid-rich cell wall to hydrophilic drugs like isoniazid. nih.govnih.gov Research has demonstrated that by attaching a lipophilic palmitic acid side chain to the isoniazid molecule, the resulting amphipathic compound, this compound, can more effectively penetrate this waxy barrier. nih.govnih.gov This enhanced penetration allows the isonicotinyl moiety to reach its intracellular targets, thus overcoming the natural resistance conferred by the mycobacterial cell envelope. nih.govnih.gov
While the lipophilic nature of this compound effectively addresses resistance due to drug exclusion at the cell wall, its ability to overcome resistance mediated by specific genetic mutations in M. tuberculosis is less clear. Studies on other N-acylhydrazone derivatives of isoniazid have shown varied activity against INH-resistant strains. For instance, some hydrazone derivatives have demonstrated efficacy against katG mutant strains, suggesting a mechanism of action that may not be strictly dependent on KatG activation. semanticscholar.org However, these same derivatives were found to be inactive against strains with mutations in inhA, indicating that their ultimate target likely remains the InhA enzyme. semanticscholar.org The activity of this compound against specific katG or inhA mutant strains of M. tuberculosis has not been definitively established in the reviewed literature.
Table 1: Activity of Isoniazid and its Derivatives Against Susceptible and Resistant Mycobacterial Strains
| Compound/Drug | Mycobacterial Strain | Resistance Mechanism | Activity | Reference |
| Isoniazid (INH) | Mycobacterium avium complex | Intrinsic (low cell wall permeability) | Ineffective | nih.govnih.gov |
| This compound | Mycobacterium avium complex | - | Growth inhibitory | nih.govnih.gov |
| Isoniazid (INH) | M. tuberculosis (KatG S315T mutant) | Reduced prodrug activation | Ineffective | nih.gov |
| Various N-acylhydrazones (not palmitoyl) | M. tuberculosis (KatG S315T mutant) | - | Active | semanticscholar.org |
| Various N-acylhydrazones (not palmitoyl) | M. tuberculosis (inhA mutant) | Target site modification | Inactive | semanticscholar.org |
Impact on Mycobacterial Cellular Morphogenesis and Viability (In Vitro Studies)
In vitro studies have demonstrated that this compound exerts a direct inhibitory effect on mycobacterial growth. Against the Mycobacterium avium complex, the compound has been shown to be growth inhibitory when used as a single agent. nih.govnih.gov This bacteriostatic activity can be significantly enhanced, leading to a bactericidal effect, when combined with m-fluorophenylalanine. nih.govnih.gov The latter compound is an inhibitor of mycoside C biosynthesis, which contributes to the disruption of the outer layer of the mycobacterial cell envelope, suggesting a synergistic interaction that further compromises the cell's integrity. nih.govnih.gov
The impact of lipophilic isoniazid derivatives on the morphology of mycobacteria has also been investigated. A study on a closely related compound, 1-isonicotinyl-2-nonanoyl hydrazine, revealed that exposure of M. tuberculosis H37Rv to the drug at its minimum inhibitory concentration (MIC) resulted in a loss of acid-fastness and alterations in cellular morphology. researchgate.net This suggests that these lipophilic derivatives interfere with the synthesis or organization of the mycolic acid layer, a key component of the mycobacterial cell wall responsible for its characteristic acid-fast staining. While direct electron microscopy studies on this compound were not found, the observed effects of the nonanoyl derivative provide strong evidence that the mode of action involves disruption of the cell wall structure.
The enhanced lipophilicity of these derivatives not only aids in bypassing the cell wall's permeability barrier but also likely contributes to the disruption of the cell membrane's stability and function, ultimately leading to a loss of cell viability. Other studies on hydrazone derivatives have also pointed to their ability to interfere with essential cellular processes, leading to bactericidal outcomes. mdpi.com
Table 2: In Vitro Effects of this compound and a Related Analog
| Compound | Mycobacterial Strain | Observed Effect | Additional Notes | Reference |
| This compound | Mycobacterium avium complex | Growth inhibitory | - | nih.govnih.gov |
| This compound + m-fluorophenylalanine | Mycobacterium avium complex | Bactericidal | m-fluorophenylalanine disrupts the bacterial outer layer | nih.govnih.gov |
| 1-Isonicotinyl-2-nonanoyl hydrazine | M. tuberculosis H37Rv | Loss of acid-fastness, altered cellular morphology | MIC was lower than that of isoniazid | researchgate.net |
Structure Activity Relationship Sar Studies of 1 Isonicotinyl 2 Palmitoyl Hydrazine and Analogues
Influence of Lipophilicity and Fatty Acid Chain Length on Antimycobacterial Activity
A primary strategy in modifying isoniazid (B1672263) (INH) to overcome resistance and improve efficacy has been the enhancement of its lipophilicity. nih.govresearchgate.net The mycobacterial cell wall is notoriously rich in lipids, acting as a formidable barrier to hydrophilic drugs like INH. nih.govnih.gov By attaching a fatty acid chain, such as palmitic acid, to the isoniazid core, an amphipathic molecule is created that can more effectively penetrate this lipidic layer. researchgate.netnih.gov
Research has demonstrated that increasing the lipophilicity of isoniazid derivatives through the addition of fatty acid chains plays a crucial role in their antimycobacterial activity. nih.govresearchgate.net Studies on a series of fatty acid hydrazide derivatives of INH confirmed their high potency against various strains of Mycobacterium tuberculosis, including those resistant to isoniazid and rifampicin (B610482). nih.gov This suggests that the fatty acid moiety facilitates the drug's passage through the bacterial cell wall. researchgate.net For instance, attaching a palmitic acid side chain to INH, creating 1-isonicotinyl-2-palmitoyl hydrazine (B178648), renders the compound inhibitory against the Mycobacterium avium complex, which is typically resistant to the more hydrophilic parent drug, INH. nih.govnih.gov
The length of the fatty acid chain is a critical determinant of activity. Studies have shown a correlation between chain length and antimycobacterial potency. For example, isonicotinic acid N'-tetradecanoyl-hydrazide (a C14 derivative) was found to be more active than isoniazid itself. nih.gov Similarly, a derivative with a ten-carbon chain (N′-C10 INH) showed favorable interactions with biological membranes. researchgate.net Another study found that a derivative with an eight-carbon alkyl chain, 2-isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide, displayed efficacy comparable to INH against M. tuberculosis. mdpi.com However, excessive lipophilicity can lead to decreased solubility and bioavailability, indicating that an optimal range of lipophilicity is necessary for antitubercular medications. researchgate.net
Significance of the Hydrazine Linkage for Biological Activity
The hydrazide (-CONHNH₂) or hydrazone (-CONH-N=C) linker is a critical structural motif for the biological activity of this class of compounds. nih.govnih.gov SAR studies have consistently shown that the hydrazide moiety must be strictly maintained for antimycobacterial action. nih.gov Its replacement with other functional groups, such as a carboxylic acid or an amide, leads to a complete loss of activity. nih.gov This underscores the essential role of the hydrazine group in the mechanism of action, which involves activation of the prodrug by the mycobacterial enzyme catalase-peroxidase (KatG). mdpi.com
The hydrazone functionality (-N=C) in many derivatives is particularly important for activity against resistant strains. nih.gov It is considered an excellent linker for designing new antitubercular agents. mdpi.com The metabolism of isoniazid can produce hydrazine, which itself has been shown to modulate biological pathways, such as heme biosynthesis. nih.gov Furthermore, the structure of the hydrazone, including the azometine proton (-NHN=CH-), is considered a key feature for the development of new drugs with a wide range of biological activities. nih.gov This structural element is crucial for the formation of the isonicotinoyl radical, a necessary step for the drug to exert its effect. mdpi.com
Effects of Isonicotinoyl Moiety Modifications on Target Interaction
The isonicotinoyl moiety, the 4-pyridyl ring, is another structural component with stringent requirements for potent antimycobacterial activity. Modifications to this ring system typically result in a significant reduction or complete abolition of efficacy. nih.gov
Key findings from SAR studies on the isonicotinoyl ring include:
Position of the Ring Nitrogen: The placement of the nitrogen atom at the 4-position of the pyridine (B92270) ring is optimal. mdpi.com Deleting the nitrogen atom (resulting in a benzene (B151609) analog) or moving it to the 2- or 3-position (2-pyridyl or 3-pyridyl analogs) completely abolishes or severely diminishes activity against M. tuberculosis. nih.gov
Ring Isosteres: Replacing the pyridine ring with other heterocyclic systems, such as pyrimidine, pyridazine, or pyrazine, also eliminates antimycobacterial activity. nih.gov
Ring Substitution: Substitutions on the pyridine ring are generally not well-tolerated. While a methyl group at the 2-position can result in a compound with activity comparable to isoniazid, a fluorine atom at the same position leads to a drastic loss of potency. nih.gov This suggests that there is limited steric flexibility at the 2-position. Substitution at the 3-position is also not tolerated. nih.gov
These findings indicate that the specific electronic and steric properties of the 4-pyridyl ring are essential for the initial activation by KatG and the subsequent formation of the INH-NAD adduct, which is the ultimate inhibitor of the enoyl-acyl carrier protein reductase (InhA). nih.govnih.gov
Comparative Structure-Activity Analysis with Isoniazid and Other Amphipathic Derivatives
Comparing 1-isonicotinyl-2-palmitoyl hydrazine to its parent drug, isoniazid, reveals the profound impact of adding a lipophilic tail. Isoniazid is a small, hydrophilic molecule that is highly potent against susceptible M. tuberculosis but struggles to penetrate the lipid-dense cell envelope of atypical mycobacteria like the M. avium complex. nih.govnih.gov The addition of the C16 palmitoyl (B13399708) chain transforms the molecule into an amphipathic derivative capable of overcoming this permeability barrier, conferring activity against these otherwise resistant organisms. nih.govnih.gov
This principle extends to other amphipathic derivatives of isoniazid. A variety of N-acylhydrazones have been synthesized and tested, showing that the fatty acid chain is of fundamental importance to biological activity, likely by enhancing cell permeability. researchgate.net For example, N-substituted 2-isonicotinoylhydrazinecarboxamides with long alkyl substituents show advantageous interactions and affinity for the InhA target. mdpi.com
Furthermore, the nature of the linker matters. Hydrazone derivatives of INH have been shown to be essential for enhanced activity against INH-resistant strains when compared to their reduced hydrazide counterparts. nih.gov This suggests that the double bond in the hydrazone linker plays a specific role in the mechanism of action against strains that have developed resistance to the parent drug. In essence, the conversion of hydrophilic INH into an amphipathic derivative like this compound not only broadens its spectrum of activity but can also help circumvent certain resistance mechanisms.
Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR Modeling)
Computational chemistry has become an indispensable tool for elucidating the SAR of isoniazid analogues, providing insights that guide the rational design of more effective drugs. mdpi.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. mdpi.com Docking studies have been used extensively to model the interaction of isoniazid derivatives with their primary target, InhA. mdpi.comnih.gov These studies have confirmed that the isonicotinic acyl-NADH adduct has a very high binding affinity for the wild-type enzyme. nih.gov They also help visualize how modifications, such as adding long alkyl chains, can lead to more favorable interactions within the enzyme's binding pocket, supporting experimental findings that longer chains can increase potency. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For isoniazid derivatives, QSAR models have been developed to correlate physicochemical properties (like lipophilicity) with antimycobacterial activity. nih.gov These models can effectively describe the activity of N(2)-acyl isonicotinic acid hydrazides and help identify the structural requirements for potency. nih.govmdpi.com For instance, 3D-QSAR approaches like CoMFA and CoMSIA use steric and electrostatic fields to create contour maps that highlight regions where modifications would likely enhance or decrease activity. mdpi.com
These computational approaches, including molecular dynamics (MD) simulations that study the movement and interaction of the drug-enzyme complex over time, provide a deeper understanding of drug resistance mechanisms and offer a predictive framework for designing novel derivatives with improved affinity and efficacy. nih.govnih.gov
In Vitro Antimycobacterial Activity and Spectrum of 1 Isonicotinyl 2 Palmitoyl Hydrazine
Efficacy against Drug-Susceptible Mycobacterium tuberculosis Strains
Research into lipophilic derivatives of isoniazid (B1672263) (INH) has shown promise in enhancing antimycobacterial activity. While specific data for the palmitoyl (B13399708) (C16) derivative is limited in available literature, studies on similar long-chain fatty acid hydrazides provide valuable insights. For instance, a study on 1-isonicotinyl-2-nonanoyl hydrazine (B178648) (INH-C9), a shorter-chain analogue, demonstrated enhanced efficacy against the drug-susceptible H37Rv strain of Mycobacterium tuberculosis. researchgate.net This derivative was found to have a Minimum Inhibitory Concentration (MIC) of 0.025 µg/mL, which is a two-fold increase in activity compared to the parent isoniazid, which had a MIC of 0.05 µg/mL. researchgate.netnih.gov
The study further revealed that the susceptibility of M. tuberculosis to the INH derivative was dependent on the growth phase of the bacteria. nih.gov Cells in the initial stages of their growth cycle were found to be the most susceptible to the drug. nih.gov Exposure to the MIC of the INH-C9 derivative resulted in a loss of acid-fastness and the disruption of intact cellular morphology in the majority of these young cells. nih.gov This suggests that the lipophilic nature of the acyl-hydrazine derivative facilitates its action against the bacterium, potentially by improving its penetration of the mycobacterial cell envelope.
Table 1: Comparative MIC of an Isoniazid Derivative against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | Fold Increase in Activity vs. INH |
|---|---|---|
| Isoniazid (INH) | 0.05 | - |
| 1-Isonicotinyl-2-nonanoyl hydrazine (INH-C9) | 0.025 | 2x |
Data derived from studies on a related nonanoyl derivative. researchgate.netnih.gov
Efficacy against Drug-Resistant Mycobacterium tuberculosis Strains
Activity Profile against Mycobacterium avium Complex (MAC) Isolates
The Mycobacterium avium complex (MAC) is known for its intrinsic resistance to many standard antimycobacterial agents, including isoniazid. nih.govnih.gov This resistance is largely attributed to the low permeability of its complex cell envelope. nih.govnih.gov Research has demonstrated that modifying hydrophilic drugs to be more amphipathic can overcome this barrier. nih.govnih.gov
Specifically, attaching a palmitic acid side chain to isoniazid to create 1-isonicotinyl-2-palmitoyl hydrazine renders the compound growth-inhibitory against MAC bacteria. nih.govnih.gov This indicates that the lipophilic tail allows the molecule to penetrate the formidable cell envelope of MAC, which is typically an effective barrier against the hydrophilic isoniazid. nih.govnih.gov This chemical modification represents a key strategy to repurpose existing drug scaffolds against intrinsically resistant mycobacteria. nih.govnih.gov
Broad-Spectrum Antimycobacterial Evaluation (e.g., against M. kansasii, M. xenopi)
Information regarding the specific in vitro activity of this compound against other nontuberculous mycobacteria (NTM) such as Mycobacterium kansasii and Mycobacterium xenopi is limited in the reviewed scientific literature. While susceptibility testing methods for these organisms, such as broth microdilution, are established, specific MIC data for this particular compound has not been reported. elsevier.esresearchgate.net The evaluation of its efficacy against a broader panel of NTM species is necessary to fully characterize its antimycobacterial spectrum.
Synergistic Effects with Adjunctive Antimycobacterial Agents
The efficacy of this compound against MAC can be significantly enhanced through combination with other agents that target the mycobacterial cell envelope. nih.govnih.gov Studies have shown a synergistic effect when this compound is used concomitantly with m-fluorophenylalanine. nih.govnih.gov m-Fluorophenylalanine is an inhibitor of the biosynthesis of mycoside C, a component of the outer layer of the MAC cell envelope. nih.govnih.gov The disruption of this outer layer by m-fluorophenylalanine appears to facilitate greater access for the this compound, leading to a further enhancement of its antimycobacterial activity. nih.govnih.gov This combination was reported to produce a bactericidal effect against MAC, demonstrating the potential of synergistic strategies in combating resistant mycobacteria. nih.govnih.gov The use of a checkerboard method assay is a common technique to determine if a drug combination is synergistic, additive, or antagonistic, typically by calculating the fractional inhibitory concentration index (FICI). mdpi.com A FICI value of ≤ 0.5 is generally considered synergistic. mdpi.com
Table 2: Synergistic Action against Mycobacterium avium Complex
| Compound/Combination | Mechanism of Action | Observed Effect |
|---|---|---|
| This compound | Inhibits growth by penetrating the cell envelope. nih.govnih.gov | Growth Inhibition. nih.govnih.gov |
| m-Fluorophenylalanine | Inhibits mycoside C biosynthesis, disrupting the bacterial outer layer. nih.govnih.gov | - |
Methodological Advances in In Vitro Susceptibility Testing for Mycobacteria
Accurate and reproducible in vitro susceptibility testing is fundamental for the development and clinical application of new antimycobacterial agents. For slow-growing mycobacteria like M. tuberculosis and MAC, several methods have been established and refined.
The traditional agar (B569324) proportion method on Middlebrook 7H10 or 7H11 agar has been a long-standing reference. researchgate.net However, broth-based methods are now more common and often preferred. Broth microdilution in cation-adjusted Mueller-Hinton broth is the recommended method by the Clinical and Laboratory Standards Institute (CLSI) for many NTM, including MAC. elsevier.es Commercial systems like the Sensititre SLOMYCO plates offer a standardized and reproducible microdilution format for testing multiple drugs against mycobacteria. elsevier.esmdpi.com
Automated liquid culture systems such as the BACTEC™ MGIT™ 960 and VersaTREK® can also be used for susceptibility testing, providing results more rapidly than traditional methods. elsevier.esnih.gov For rapid screening of resistance to key drugs like isoniazid and rifampicin (B610482) in M. tuberculosis, colorimetric methods like the Resazurin Microtiter Assay (REMA) and microscopic observation drug susceptibility (MODS) have been endorsed as simple and inexpensive options. elsevier.es
More recent advances include molecular methods that detect genetic mutations associated with drug resistance. basicmedicalkey.com Techniques like nucleic acid amplification and DNA sequencing provide rapid detection of resistance-conferring mutations, complementing phenotypic testing. basicmedicalkey.com For investigational compounds like this compound, these established broth microdilution methods would be the standard for determining precise MIC values against a wide range of mycobacterial species. elsevier.esscispace.com
Research Directions and Potential Biological Applications of 1 Isonicotinyl 2 Palmitoyl Hydrazine
Development of Novel Antimycobacterial Agents with Enhanced Membrane Permeability
The primary rationale for the synthesis of 1-isonicotinyl-2-palmitoyl hydrazine (B178648) is to improve its ability to penetrate the complex, lipid-rich cell wall of mycobacteria, a significant barrier to many hydrophilic drugs. nih.govnih.gov The mycobacterial cell envelope, particularly in organisms like the Mycobacterium avium complex, acts as an efficient exclusion barrier against hydrophilic substances like isoniazid (B1672263). nih.govnih.govnih.gov By attaching a long-chain fatty acid, palmitic acid, to the isoniazid structure, an amphipathic molecule is created. nih.govnih.govmanipal.edu This modification is intended to increase the lipophilicity of the compound, thereby facilitating its passage across the mycobacterial cell membrane. researchgate.net
Research has demonstrated that this structural alteration renders the compound growth inhibitory against M. avium complex bacteria, which are typically resistant to isoniazid. nih.govnih.gov This suggests that enhancing the lipophilic character of isoniazid is a viable strategy for developing agents with improved antimycobacterial activity. The increased lipophilicity is believed to play a crucial role in its antimycobacterial potency, likely by aiding its transport into the bacterial cells. researchgate.net The development of such derivatives is a key strategy to counterbalance the low permeability of the parent drug and improve performance against resistant strains. nih.govunl.pt
Strategies for Overcoming Mycobacterial Permeability-Mediated Resistance
The intrinsic resistance of certain mycobacteria, such as the M. avium complex, to isoniazid is largely attributed to the impermeability of their cell envelope. nih.govnih.gov The synthesis of 1-isonicotinyl-2-palmitoyl hydrazine is a direct strategy to circumvent this resistance mechanism. nih.govnih.govmanipal.edu By creating an amphipathic derivative, the compound can more effectively traverse the lipid-rich outer layers of the mycobacteria that would otherwise exclude the highly hydrophilic isoniazid. nih.gov
A further strategy to enhance the efficacy of this compound involves a synergistic approach. Research has shown that its activity is significantly enhanced when used concomitantly with m-fluorophenylalanine. nih.govnih.gov M-fluorophenylalanine is an inhibitor of mycoside C biosynthesis, a component of the bacterial outer layer. nih.gov By disrupting this outer layer, it is believed that the penetration of the amphipathic isoniazid derivative is further facilitated, leading to a bactericidal effect. nih.govnih.gov This dual approach of modifying the drug for better penetration and simultaneously disrupting the bacterial cell's defenses represents a comprehensive strategy to combat permeability-mediated resistance.
Exploration of Broader Antimicrobial Applications Beyond Mycobacteria
While the primary focus of research on this compound has been its antimycobacterial properties, the broader hydrazone class of compounds, to which it belongs, has been investigated for a wide range of antimicrobial activities. chem-soc.sinih.govnih.gov Hydrazone derivatives have shown potential as antibacterial agents against both Gram-positive and Gram-negative bacteria, as well as antifungal agents. chem-soc.sinih.govnih.gov For instance, some studies on other long-chain hydrazones have reported activity against Escherichia coli and Staphylococcus aureus. chem-soc.siresearchgate.net Additionally, other hydrazine-based compounds have been identified to have significant antifungal properties, including activity against Candida albicans. nih.govmdpi.com
However, specific studies detailing the activity of this compound against non-mycobacterial pathogens are not extensively available in the reviewed scientific literature. Therefore, while the chemical class shows promise for broader antimicrobial applications, the specific efficacy of this particular compound against a wide range of bacteria and fungi remains an area for future investigation.
Design of Derivatives with Optimized Biodistribution and Biological Target Engagement
The design of this compound, with its lipophilic palmitoyl (B13399708) chain, is expected to significantly alter its biodistribution compared to the hydrophilic isoniazid. The introduction of fatty acid chains is a known strategy to extend a drug's half-life, improve stability, and enhance bioavailability. cd-bioparticles.net It is hypothesized that the increased lipophilicity would lead to greater association with plasma proteins and better penetration into tissues, which could be advantageous for reaching intracellular mycobacteria. nih.gov Studies on other lipophilic isoniazid derivatives have suggested that increased lipophilicity can lead to stronger binding to human serum albumin, potentially improving transport and half-life in the bloodstream. nih.gov
The biological target of isoniazid is the inhibition of mycolic acid synthesis, which is crucial for the mycobacterial cell wall. manipal.edunih.gov It is presumed that this compound acts as a prodrug, which, once inside the mycobacterium, is hydrolyzed to release active isoniazid or a related species that then inhibits its target. The fatty acid component's primary role is likely to facilitate this delivery to the site of action. researchgate.net However, detailed studies on the specific metabolic fate, tissue distribution, and precise target engagement of this compound are not extensively documented. Optimizing the carbon chain length of the fatty acid is a critical aspect of the design, as it influences both permeability and reactivity. nih.govunl.pt
Table 1: Investigated Antimycobacterial Activity of this compound
| Bacterial Strain | Observation | Source |
|---|---|---|
| Mycobacterium avium complex | Growth inhibitory activity observed. | nih.govnih.gov |
Future Perspectives in Compound Optimization and Rational Drug Design
The development of this compound provides a strong rationale for the continued exploration of lipophilic derivatives of existing antimicrobial agents to combat drug resistance. Future research in this area will likely focus on several key aspects of rational drug design and compound optimization.
A primary focus will be the systematic variation of the fatty acid chain length and structure to achieve an optimal balance between lipophilicity, membrane permeability, and biological activity. nih.govunl.pt While a long chain like palmitic acid enhances lipid solubility, it is crucial to ensure that the compound retains sufficient aqueous solubility for formulation and that it can be effectively metabolized to release its active component. The stability of the hydrazone linkage is another critical parameter that can be fine-tuned to control the rate of drug release. manipal.edu
Furthermore, quantitative structure-activity relationship (QSAR) studies and computational modeling can be employed to predict the properties of new derivatives, guiding the synthesis of compounds with a higher probability of success. nih.gov These in silico methods can help in designing molecules with improved pharmacokinetic profiles and reduced potential for off-target effects.
Finally, a more in-depth investigation into the broader antimicrobial spectrum of this compound and similar derivatives is warranted. Exploring their efficacy against a wider range of pathogenic bacteria and fungi could uncover new therapeutic applications for this class of compounds. The knowledge gained from studying this specific compound can inform the design of a new generation of amphipathic antimicrobial agents with improved therapeutic indices.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Isoniazid (INH) |
| m-Fluorophenylalanine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
